molecular formula C23H27N5O B11254187 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide

Cat. No.: B11254187
M. Wt: 389.5 g/mol
InChI Key: QFQQKPXTTCTTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenylbutanamide moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-dimethylaminobenzaldehyde with acetylacetone in the presence of ammonium acetate to form the pyrimidine core. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial in therapeutic applications .

Comparison with Similar Compounds

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C23H27N5O/c1-5-20(17-9-7-6-8-10-17)22(29)25-18-11-13-19(14-12-18)26-23-24-16(2)15-21(27-23)28(3)4/h6-15,20H,5H2,1-4H3,(H,25,29)(H,24,26,27)

InChI Key

QFQQKPXTTCTTOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.